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Compound of Interest

Compound Name: 5-Bromo-4,6-dimethylpyrimidine

Cat. No.: B031581 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the

structural basis of numerous therapeutic agents due to its ability to mimic endogenous

nucleobases and interact with a wide array of biological targets. Among the vast library of

pyrimidine-based building blocks, 5-Bromo-4,6-dimethylpyrimidine stands out as a

particularly versatile scaffold. Its strategic substitution pattern, featuring a reactive bromine

atom and two methyl groups, offers a unique combination of steric and electronic properties

that can be exploited for the synthesis of novel drug candidates with diverse pharmacological

activities. This technical guide provides a comprehensive overview of the synthesis,

functionalization, and medicinal chemistry applications of 5-Bromo-4,6-dimethylpyrimidine,

with a focus on its utility in developing kinase inhibitors, as well as antimicrobial and antiviral

agents.

Synthesis of the Core Scaffold
The synthesis of the 5-Bromo-4,6-dimethylpyrimidine core is a critical first step in its

utilization as a medicinal chemistry building block. A common and efficient method involves the

bromination of 4,6-dimethylpyrimidine.

Experimental Protocol: Synthesis of 5-Bromo-4,6-
dimethylpyrimidine
Materials:
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4,6-dimethylpyrimidine

N-Bromosuccinimide (NBS)

Chloroform (CHCl₃)

Sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 4,6-dimethylpyrimidine (1.0 eq) in chloroform.

Add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature.

Stir the reaction mixture at room temperature for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution.

Separate the organic layer and dry it over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel to obtain pure 5-Bromo-
4,6-dimethylpyrimidine.

Key Synthetic Transformations and Applications
The bromine atom at the 5-position of the pyrimidine ring is the key handle for introducing

molecular diversity. This is typically achieved through palladium-catalyzed cross-coupling

reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions
// Nodes Start [label="5-Bromo-4,6-dimethylpyrimidine", shape=Mdiamond,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Aryl/Heteroaryl
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Boronic Acids)", fillcolor="#FBBC05", fontcolor="#202124"]; Sonogashira [label="Sonogashira

Coupling\n(Terminal Alkynes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Buchwald

[label="Buchwald-Hartwig Amination\n(Amines)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aryl [label="5-Aryl-4,6-dimethylpyrimidines", shape=ellipse]; Alkynyl [label="5-Alkynyl-4,6-

dimethylpyrimidines", shape=ellipse]; Amino [label="5-Amino-4,6-dimethylpyrimidines",

shape=ellipse]; Bioactivity [label="Biological Evaluation", shape=Mdiamond,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase [label="Kinase Inhibitors", shape=ellipse];

Antimicrobial [label="Antimicrobial Agents", shape=ellipse]; Antiviral [label="Antiviral Agents",

shape=ellipse];

// Edges Start -> Suzuki [label="Pd Catalyst, Base"]; Start -> Sonogashira [label="Pd/Cu

Catalysts, Base"]; Start -> Buchwald [label="Pd Catalyst, Base, Ligand"]; Suzuki -> Aryl;

Sonogashira -> Alkynyl; Buchwald -> Amino; Aryl -> Bioactivity; Alkynyl -> Bioactivity; Amino ->

Bioactivity; Bioactivity -> Kinase; Bioactivity -> Antimicrobial; Bioactivity -> Antiviral; } DOT

Caption: Synthetic pathways from 5-Bromo-4,6-dimethylpyrimidine.

The Suzuki-Miyaura coupling is a powerful method for the synthesis of 5-aryl-4,6-

dimethylpyrimidines. These derivatives are of significant interest as they can mimic the purine

core of ATP and act as kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

5-Bromo-4,6-dimethylpyrimidine (1.0 eq)

Arylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

Toluene/Water (4:1)

Procedure:
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To a reaction vessel, add 5-Bromo-4,6-dimethylpyrimidine, the arylboronic acid, and

potassium carbonate.

Purge the vessel with an inert gas (e.g., argon).

Add the toluene/water solvent mixture.

Add the palladium catalyst.

Heat the reaction mixture to 90-100°C and stir for 8-12 hours.

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over

anhydrous sodium sulfate, and concentrate.

Purify the crude product by column chromatography.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

Arylboronic Acid Product Yield (%)

Phenylboronic acid
5-Phenyl-4,6-

dimethylpyrimidine
85

4-Methoxyphenylboronic acid
5-(4-Methoxyphenyl)-4,6-

dimethylpyrimidine
92

3-Chlorophenylboronic acid
5-(3-Chlorophenyl)-4,6-

dimethylpyrimidine
78

The Sonogashira coupling enables the introduction of an alkynyl moiety at the 5-position,

leading to the formation of 5-alkynyl-4,6-dimethylpyrimidines. These compounds can serve as

precursors for more complex structures or exhibit biological activity themselves.

Experimental Protocol: Sonogashira Coupling

Materials:
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5-Bromo-4,6-dimethylpyrimidine (1.0 eq)

Terminal alkyne (1.2 eq)

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

Copper(I) iodide (CuI) (0.05 eq)

Triethylamine (Et₃N)

N,N-Dimethylformamide (DMF)

Procedure:

To a reaction vessel under an inert atmosphere, add 5-Bromo-4,6-dimethylpyrimidine,

PdCl₂(PPh₃)₂, and CuI.

Add DMF and triethylamine, followed by the terminal alkyne.

Heat the reaction mixture to 60-80°C for 4-6 hours.

Monitor the reaction by TLC. After completion, cool the mixture and dilute with an organic

solvent.

Wash with water and brine, dry the organic layer, and concentrate.

Purify by column chromatography.

Table 2: Representative Yields for Sonogashira Coupling
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Terminal Alkyne Product Yield (%)

Phenylacetylene
5-(Phenylethynyl)-4,6-

dimethylpyrimidine
88

1-Hexyne
5-(Hex-1-yn-1-yl)-4,6-

dimethylpyrimidine
75

Propargyl alcohol
(5-(4,6-Dimethylpyrimidin-5-

yl)prop-2-yn-1-ol
65

The Buchwald-Hartwig amination is a key reaction for the synthesis of 5-amino-4,6-

dimethylpyrimidine derivatives. The introduction of an amino group opens up possibilities for

further functionalization or for direct interaction with biological targets.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

5-Bromo-4,6-dimethylpyrimidine (1.0 eq)

Amine (1.2 eq)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

Xantphos (0.04 eq)

Sodium tert-butoxide (NaOtBu) (1.4 eq)

Toluene

Procedure:

In a glovebox, charge a reaction tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

Add 5-Bromo-4,6-dimethylpyrimidine and the amine.

Add toluene, seal the tube, and heat to 100-110°C for 12-24 hours.
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Monitor the reaction by LC-MS. After cooling, dilute with an organic solvent and filter through

celite.

Concentrate the filtrate and purify the residue by column chromatography.

Table 3: Representative Yields for Buchwald-Hartwig Amination

Amine Product Yield (%)

Aniline
N-Phenyl-4,6-

dimethylpyrimidin-5-amine
72

Morpholine
4-(4,6-Dimethylpyrimidin-5-

yl)morpholine
85

Benzylamine
N-Benzyl-4,6-

dimethylpyrimidin-5-amine
68

Biological Applications
Derivatives of 5-Bromo-4,6-dimethylpyrimidine have shown promise in several therapeutic

areas, most notably as kinase inhibitors for cancer therapy, and as antimicrobial and antiviral

agents.

Kinase Inhibition
The pyrimidine scaffold is a well-established ATP-mimetic, and derivatives of 5-Bromo-4,6-
dimethylpyrimidine have been explored as inhibitors of various kinases involved in cancer

signaling pathways.

// Nodes FGFR4 [label="FGFR4", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

VEGFR2 [label="VEGFR-2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; p38

[label="p38 MAP Kinase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor

[label="5-Aryl-4,6-dimethylpyrimidine\nDerivative", shape=Mdiamond, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse]; Angiogenesis

[label="Angiogenesis", shape=ellipse]; Inflammation [label="Inflammation", shape=ellipse];
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// Edges Inhibitor -> FGFR4 [label="Inhibits"]; Inhibitor -> VEGFR2 [label="Inhibits"]; Inhibitor ->

p38 [label="Inhibits"]; FGFR4 -> Proliferation [label="Promotes"]; VEGFR2 -> Angiogenesis

[label="Promotes"]; p38 -> Inflammation [label="Mediates"]; } DOT Caption: Kinase targets of 5-

Aryl-4,6-dimethylpyrimidine derivatives.

Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been investigated as selective inhibitors

of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[1]

Additionally, the pyrimidine core is a common feature in inhibitors of Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis in tumors.[2]

Furthermore, imidazopyrimidines, which can be synthesized from amino-pyrimidines, are

known potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory responses.[3][4]

Table 4: Representative Kinase Inhibitory Activity

Compound Class Target Kinase IC₅₀ (nM) Reference

Aminodimethylpyrimidi

nol derivative
FGFR4 50 - 200 [1]

Furo[2,3-d]pyrimidine

derivative
VEGFR-2 21 - 47 [2]

Imidazopyrimidine

derivative
p38 MAP Kinase 10 - 100 [3][4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

Materials:

Recombinant kinase

Peptide substrate

ATP

Test compounds

Assay buffer
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Detection reagent (e.g., ADP-Glo™)

Procedure:

Prepare serial dilutions of the test compounds.

In a microplate, add the recombinant kinase, substrate, and test compound dilutions.

Initiate the reaction by adding ATP.

Incubate at 30°C for a specified time.

Stop the reaction and measure the amount of ADP produced using the detection reagent.

Calculate the percent inhibition and determine the IC₅₀ value.

Antimicrobial and Antiviral Activity
The pyrimidine scaffold is also prevalent in compounds with antimicrobial and antiviral

properties.[5][6] Derivatives of 4,6-dimethylpyrimidine have been synthesized and evaluated for

their activity against various bacterial and viral strains.

Table 5: Representative Antimicrobial Activity

Compound Class Organism MIC (µg/mL) Reference

4,6-disubstituted

pyrimidine
Bacillus subtilis 12.5 - 50 [6]

4,6-disubstituted

pyrimidine

Pseudomonas

aeruginosa
25 - 100 [6]

2-amino-4-(ω-

hydroxyalkylamino)pyr

imidine

Influenza A virus 0.01 - 0.1 µM (EC₅₀) [7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:
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Bacterial/fungal strain

Growth medium (e.g., Mueller-Hinton broth)

Test compounds

96-well microtiter plates

Procedure:

Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.

Inoculate each well with a standardized suspension of the microorganism.

Incubate the plates at an appropriate temperature for 18-24 hours.

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the

compound that completely inhibits visible growth.

Conclusion
5-Bromo-4,6-dimethylpyrimidine is a highly valuable and versatile building block in medicinal

chemistry. Its amenability to a variety of palladium-catalyzed cross-coupling reactions allows for

the facile synthesis of diverse libraries of compounds. The resulting derivatives have

demonstrated significant potential as kinase inhibitors for the treatment of cancer, as well as

promising antimicrobial and antiviral agents. The synthetic protocols and biological data

presented in this guide provide a solid foundation for researchers to further explore the

therapeutic potential of this privileged scaffold in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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